molecular formula C15H9N3O3S2 B2508851 5-nitro-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide CAS No. 865181-03-9

5-nitro-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide

Cat. No. B2508851
M. Wt: 343.38
InChI Key: IZYUBPMPDXKVDB-NXVVXOECSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives is a topic of interest due to their potential pharmacological applications. In the first study, a novel one-pot synthesis method is described for the production of N-substituted indole-2-thiols and heterocyclic analogues starting from 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole. The process involves the formation of a thioketene intermediate, which then reacts with nucleophiles to form esters or amides. Subsequent intermolecular cyclization through nucleophilic substitution leads to the final products. This method demonstrates the versatility of thiophene derivatives in synthesizing complex heterocyclic structures .

Molecular Structure Analysis

The molecular structures of the synthesized thiophene derivatives were confirmed using various spectroscopic techniques, including IR, 1H NMR, and MS, along with elemental analysis. These techniques ensure the accuracy of the synthesized compounds' structures, which is crucial for their potential pharmacological applications. The detailed structural analysis provides a foundation for understanding the chemical behavior and reactivity of these compounds .

Chemical Reactions Analysis

The reactivity of thiophene derivatives is highlighted by their ability to undergo ring opening and react with different nucleophiles. The study shows that the thiadiazole ring can be opened to form a thioketene intermediate, which is highly reactive and can further react to form various heterocyclic compounds. The presence of a nitro group and a thiadiazole ring in the initial compound suggests that these functional groups play a significant role in the compound's reactivity, allowing for the synthesis of diverse heterocyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized thiophene derivatives, such as their LD50, were determined to assess their acute toxicity. This is an important step in evaluating the safety profile of new compounds for pharmacological use. The compounds were also screened for their antiarrhythmic, serotonin antagonist, and antianxiety activities, showing high activity compared to standard drugs. These properties are essential for the development of new therapeutic agents, as they provide insight into the compounds' potential efficacy and safety .

Case Studies and Applications

Although the provided data does not include specific case studies, the pharmacological screening of the synthesized thiophene derivatives indicates their potential as therapeutic agents. The compounds exhibited significant antiarrhythmic, serotonin antagonist, and antianxiety activities, which could be further explored in clinical case studies. These findings suggest that the novel thiophene derivatives could be promising candidates for the development of new drugs to treat various conditions related to heart rhythm disorders, serotonin-mediated diseases, and anxiety .

Scientific Research Applications

Synthesis and Environmental Applications

A Practical Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds, such as 5,5′-Methylene-bis(benzotriazole), highlights the importance of efficient, environmentally benign methods in preparing complex molecules that share structural similarities with the target compound. Such methods are crucial for developing green chemistry approaches in the synthesis of potentially bioactive molecules (Haining Gu et al., 2009).

Medicinal Chemistry Applications

Antitumor Activity of Imidazole Derivatives

Imidazole and benzothiazole derivatives, sharing a heterocyclic core with the target compound, have been reviewed for their antitumor activities. These compounds, including various derivatives, have shown potential in preclinical testing stages, suggesting that structurally related compounds may also possess significant therapeutic value (M. Iradyan et al., 2009).

Pharmacological Activities of Benzothiazole Derivatives

Benzothiazole and its derivatives are highlighted for a broad spectrum of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and antitumor effects. This indicates that compounds with benzothiazole moieties, similar to the target compound, could be promising candidates for drug development (Sumit et al., 2020).

Chemical Structure and Biological Importance

Structure-Activity Relationships of Thiophene Derivatives

The exploration of thiophene derivatives, akin to the thiophene moiety present in the target compound, provides insights into their potential carcinogenicity and biological activity. Such studies are vital for understanding the biological implications of structurally related compounds (J. Ashby et al., 1978).

Bioactive Heterocyclic Compounds

The significant role of heterocycles, such as furan and thiophene, in medicinal chemistry underscores the potential of compounds with these moieties for developing bioactive molecules. This is particularly relevant for designing drugs with antiviral, antitumor, and antimicrobial activities (T. Ostrowski, 2022).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. For example, if it were used as a drug, its safety profile would be determined through preclinical and clinical testing .

Future Directions

Future research on this compound could involve further exploration of its potential uses, such as its potential as a drug. Additionally, research could be conducted to optimize its synthesis and to better understand its mechanism of action .

properties

IUPAC Name

5-nitro-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3O3S2/c1-2-9-17-10-5-3-4-6-11(10)23-15(17)16-14(19)12-7-8-13(22-12)18(20)21/h1,3-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZYUBPMPDXKVDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-nitro-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide

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